2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound with the molecular formula C19H22FN3O3S . It has a molecular weight of 391.46. This compound is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 2-position. The amide nitrogen is connected to an ethylsulfonyl group, which is further connected to a phenylpiperazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 327.4 g/mol, a XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 327.17469050 g/mol, a monoisotopic mass of 327.17469050 g/mol, a topological polar surface area of 35.6 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 384 .Scientific Research Applications
Pharmacological Activity and Receptor Interactions
The compound "2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" and its analogues have been studied for their potential antipsychotic properties. These compounds exhibit dopamine antagonistic activity, which is crucial in treating psychiatric disorders such as schizophrenia. For instance, certain analogues have shown enhanced potency in both in vitro and in vivo settings compared to their parent compounds. Their activity involves strong sodium-dependent binding to dopamine D-2 receptors, indicating a specific receptor interaction mechanism that could be beneficial in minimizing the extrapyramidal side effects common with many antipsychotics (I. van Wijngaarden et al., 1987).
Chemical Properties and Synthesis
The introduction of fluorine atoms into organic molecules, including "this compound", significantly alters their chemical and biological properties. Fluorination has been shown to affect the activity and selectivity of compounds, enhancing their therapeutic potential. For example, fluorinated derivatives have displayed increased herbicidal activity and improved pharmacokinetic profiles, indicating the importance of fluorine in drug development and agricultural chemistry (G. Hamprecht et al., 2004).
Antimicrobial and Antifungal Activity
Fluorinated compounds, including those related to "this compound", have been explored for their antimicrobial and antifungal activities. The introduction of fluorine atoms and the modification of benzamide structures have led to compounds with potent activity against a range of fungi and Gram-positive microorganisms. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Carmellino et al., 1994).
Inhibition of Enzymatic Activity
Studies have also focused on the inhibitory effects of sulfonamide derivatives on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Derivatives of "this compound" have shown potent inhibitory activity against human isoforms of carbonic anhydrase, suggesting therapeutic potential in treating disorders related to dysregulated CA activity, such as glaucoma and certain neurological disorders (S. Bilginer et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
This pathway plays a crucial role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease .
Result of Action
By inhibiting ache and enhancing cholinergic neurotransmission, similar compounds can potentially improve cognitive function and memory in conditions like alzheimer’s disease .
Properties
IUPAC Name |
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFKMOZYLVOGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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